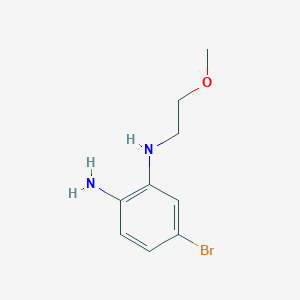

5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

4-bromo-2-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c1-13-5-4-12-9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMQPXKPAVCRBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC(=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine typically involves the following steps:

Bromination: The starting material, benzene-1,2-diamine, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the desired position on the benzene ring.

Alkylation: The brominated intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the methoxyethyl group to the nitrogen atom of the diamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The amino (-NH₂) and methoxyethyl (-OCH₂CH₂OCH₃) groups strongly activate the benzene ring, directing incoming electrophiles to specific positions.

Key Reactions:

-

Nitration :

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C produces nitro derivatives primarily at the para position to the amino groups.

Example :

-

Sulfonation :

Concentrated sulfuric acid introduces a sulfonic acid group at the meta position relative to the bromine.

Oxidation and Reduction

The diamine functionality and methoxyethyl group dictate redox behavior.

Oxidation:

-

Amino Group Oxidation :

Treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amine to a nitroso or nitro derivative, depending on conditions.

Conditions :Reagent Product Temperature H₂O₂ Nitroso 25°C KMnO₄ Nitro 50–60°C

Reduction:

-

Bromine Reduction :

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, yielding N1-(2-methoxyethyl)benzene-1,2-diamine.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids (Ar–B(OH)₂) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives.

General Equation :

Conditions :

-

Catalyst: Pd(PPh₃)₄ (1–2 mol%)

-

Base: Na₂CO₃

-

Solvent: Toluene/EtOH (3:1)

-

Temperature: 80–100°C

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes displacement under strongly basic conditions, though the electron-rich ring reduces reactivity.

Example Reaction with Phenols :

In DMF at 120°C with K₂CO₃, bromine is replaced by phenoxy groups .

Alkylation and Acylation

The primary amino group reacts with alkyl halides or acyl chlorides.

Alkylation:

-

Methylation :

Treatment with methyl iodide (CH₃I) in THF yields N-methyl derivatives.

Acylation:

-

Acetylation :

Reaction with acetyl chloride (CH₃COCl) produces acetamide derivatives.

Complexation with Metals

The diamine acts as a bidentate ligand for transition metals (e.g., Cu, Ni), forming coordination complexes used in catalysis.

Example :

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of 5-bromo-N1-(2-methoxyethyl)benzene-1,2-diamine exhibit significant antibacterial properties. These compounds interact with bacterial proteins, disrupting their functions and leading to cell death. In vitro studies have shown effectiveness against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential for development into new antibacterial agents.

Kinase Inhibition

The compound has shown promise as a selective inhibitor for certain kinases involved in cancer pathways. Kinases play crucial roles in cell signaling and proliferation, making them important targets in cancer therapy. Studies indicate that derivatives can inhibit specific kinases, suggesting their utility in developing targeted cancer therapies.

Fluorescence Imaging

This compound derivatives have been investigated for their fluorescence properties, particularly Aggregation-Induced Emission Enhancement (AIEE). These characteristics make them suitable for bioimaging applications due to enhanced emission when aggregated in cellular environments.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MICs comparable to established antibiotics.

- Fluorescence Imaging Applications : Research indicated that AIEE-active derivatives could be utilized in fluorescence imaging due to their enhanced emission properties when aggregated in cellular environments.

- Kinase Inhibition Studies : Investigations revealed potential as selective inhibitors for kinases involved in cancer pathways, suggesting that this compound could serve as a lead for further drug development targeting these pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds:

Analysis:

- Bromine Position: Bromine at position 5 (target compound) vs. 4 () alters regioselectivity in cyclization reactions. For example, 5-bromo derivatives favor benzimidazole formation at adjacent positions, while 4-bromo analogs may form different regioisomers .

- N1 Substituents: The methoxyethyl group enhances solubility in polar solvents compared to bulky tBDMS () or hydrophobic tetrahydropyran (). Nitro groups () increase reactivity but reduce stability .

Physical and Spectroscopic Properties

Solubility and Stability:

- The methoxyethyl group in the target compound improves aqueous solubility compared to tert-butyldimethylsilyl () or nitro-substituted analogs ().

- Bromine at position 5 reduces melting points relative to 4-bromo isomers (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine, MP: ~200°C) due to reduced symmetry .

Spectroscopic Data:

Biological Activity

5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other proliferative disorders. This compound acts as a bromodomain inhibitor, a class of molecules that target bromodomains—protein domains that recognize acetylated lysines on histones and non-histone proteins, influencing gene expression and cellular processes.

The primary mechanism of action for this compound involves the inhibition of bromodomains, which are implicated in various diseases, including cancer. Inhibiting these domains can disrupt the signaling pathways that promote tumor growth and survival. According to a European patent (EP 3334719 B1), this compound is designed to treat conditions where bromodomain inhibition is beneficial, such as in neoplasms and autoimmune disorders .

In Vitro Studies

A significant body of research has focused on the in vitro effects of this compound. A study published in the Journal of Medicinal Chemistry explored its structure-activity relationship (SAR) and found that modifications in its chemical structure could significantly influence its potency against various cancer cell lines. The compound exhibited IC50 values ranging from 8.1 to 31.4 μM across different assays, indicating moderate to high effectiveness depending on the specific cellular context .

Table 1: In Vitro Activity Profile

| Cell Line | IC50 (μM) | Activity Description |

|---|---|---|

| SKM28 | 24.2 | Moderate activity |

| Other Cell Lines | 8.1 - 17.8 | Good activity |

| Additional Lines | 31.4 | Reduced activity |

In Vivo Studies

In vivo studies have also been conducted to evaluate the therapeutic potential of this compound. Experimental models indicate that this compound can reduce tumor size and improve survival rates in treated animals compared to controls. These findings support its role as a promising candidate for further development as an anti-cancer agent .

Case Study: Tumor Growth Inhibition

One notable study involved administering this compound to mice with induced tumors. The results showed a significant reduction in tumor volume after four weeks of treatment compared to untreated controls. Histological analysis revealed decreased proliferation markers and increased apoptosis within the tumor tissue, suggesting effective targeting of cancerous cells .

Case Study: Autoimmune Disorders

Another investigation focused on the compound's effects on autoimmune conditions. In models of rheumatoid arthritis, treatment with this compound led to reduced inflammation and joint damage, highlighting its potential beyond oncology applications .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-N1-(2-methoxyethyl)benzene-1,2-diamine, and how can purity be optimized?

The compound can be synthesized via multi-step reactions involving aromatic substitution and amine alkylation. A common approach is to start with brominated benzene derivatives, followed by sequential functionalization. For example:

- Step 1 : Nitration and reduction of a bromobenzene precursor to introduce amine groups.

- Step 2 : Alkylation with 2-methoxyethyl groups using reagents like 2-bromoethyl methyl ether under basic conditions (e.g., K₂CO₃ in DMF).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical to achieve >95% purity, as noted in similar diamine syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxyethyl group (δ ~3.3 ppm for OCH₃) and aromatic protons adjacent to bromine (δ ~7.2–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 245.12 (C₉H₁₃BrN₂O⁺) .

- Elemental Analysis : Validate %C, %H, and %N to ensure stoichiometric consistency.

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of the amine groups.

- Light Sensitivity : Amber glass containers are recommended, as brominated aromatics are prone to photodegradation.

- Solubility : Stable in polar aprotic solvents (e.g., DMSO, DMF) but may degrade in acidic aqueous environments due to hydrolysis of the methoxyethyl group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methoxyethyl group in cross-coupling reactions?

The methoxyethyl substituent acts as an electron-donating group, enhancing the nucleophilicity of the adjacent amine. In Pd-catalyzed couplings (e.g., Buchwald-Hartwig), this group stabilizes transition states via coordination to the metal center. Computational studies (DFT) can model charge distribution and orbital interactions to predict regioselectivity in aryl halide substitutions .

Q. How can factorial design optimize reaction conditions for derivatizing this compound?

A 2³ factorial design (factors: temperature, catalyst loading, solvent polarity) is recommended:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 5 | 10 |

| Solvent | Toluene | DMSO |

Response Variables : Yield, purity, reaction time.

Statistical analysis (ANOVA) identifies solvent polarity as the most significant factor due to its impact on solubility and transition-state stabilization .

Q. How should researchers address contradictions in reported spectroscopic data for similar brominated diamines?

- Data Reconciliation : Compare NMR chemical shifts across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts.

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., para vs. ortho bromine placement) by determining crystal structures .

- Reproducibility : Validate findings using multiple batches to rule out synthetic variability .

Q. What computational methods are suitable for predicting the compound’s biological activity?

- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina.

- QSAR Modeling : Correlate electronic descriptors (HOMO-LUMO gaps, logP) with bioactivity data from analogous diamines .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.